N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyrid ino[2,3-d]pyrimidin-3-yl)]carboxamide
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Overview
Description
This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxyethyl group, and a pyridino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridino-pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopentyl and hydroxyethyl groups under controlled conditions. Common reagents used in these reactions include cyclopentanone, ethylene glycol, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while reduction of the imino group can produce primary amines.
Scientific Research Applications
N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-1-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-cyclopentyl-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-cyclopentyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the hydroxyethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Additionally, the pyridino-pyrimidine core contributes to its potential biological activity, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H21N5O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclopentyl-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c20-16-13(18(26)21-12-5-1-2-6-12)11-14-17(24(16)9-10-25)22-15-7-3-4-8-23(15)19(14)27/h3-4,7-8,11-12,20,25H,1-2,5-6,9-10H2,(H,21,26) |
InChI Key |
SZUQEWWEMNJPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCO |
Origin of Product |
United States |
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